molecular formula C6H7NO4 B12907039 Ethyl 1,2-oxazol-3-yl carbonate CAS No. 24827-27-8

Ethyl 1,2-oxazol-3-yl carbonate

Cat. No.: B12907039
CAS No.: 24827-27-8
M. Wt: 157.12 g/mol
InChI Key: MPGDJQRWDSFDTF-UHFFFAOYSA-N
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Description

Ethyl isoxazol-3-yl carbonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-yl carbonate typically involves the cycloaddition reaction of nitrile oxides with ethyl carbonates. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from N-hydroximidoyl halides and then reacted with ethyl carbonates under mild conditions . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: In industrial settings, the production of ethyl isoxazol-3-yl carbonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and reduced waste . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl isoxazol-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include isoxazole-3-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazoles .

Mechanism of Action

The mechanism of action of ethyl isoxazol-3-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact pathways involved depend on the specific derivative and its target .

Properties

CAS No.

24827-27-8

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

ethyl 1,2-oxazol-3-yl carbonate

InChI

InChI=1S/C6H7NO4/c1-2-9-6(8)11-5-3-4-10-7-5/h3-4H,2H2,1H3

InChI Key

MPGDJQRWDSFDTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=NOC=C1

Origin of Product

United States

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